molecular formula C44H87NO5 B12411509 Lipid M

Lipid M

Cat. No.: B12411509
M. Wt: 710.2 g/mol
InChI Key: QNTJORIUGGAOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Lipid M involves the dissolution of lipids in an organic solvent, followed by drying down the resultant lipidic solution. The dried lipid is then hydrated with an aqueous medium, often with agitation or stirring. This process is followed by downsizing and post-formation processing, including purification and sterilization .

Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale lipid film hydration techniques. The lipids are dissolved in organic solvents, dried, and then hydrated with aqueous solutions. The resultant liposomes are then processed to achieve the desired size and lamellarity .

Chemical Reactions Analysis

Types of Reactions: Lipid M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the lipid’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipids, each with distinct properties and applications .

Scientific Research Applications

Lipid M has a wide range of scientific research applications:

Mechanism of Action

Lipid M exerts its effects by forming lipid nanoparticles that encapsulate RNA molecules. These nanoparticles facilitate the delivery of RNA into cells by fusing with the cell membrane, releasing the RNA into the cytoplasm. The RNA then undergoes translation to produce the desired protein. The molecular targets and pathways involved include the endosomal escape mechanism and the activation of cellular uptake pathways .

Comparison with Similar Compounds

Uniqueness of Lipid M: this compound stands out due to its higher efficiency in delivering RNA and achieving higher protein expression compared to other lipids. Its unique structure allows for better encapsulation and delivery of genetic material, making it a preferred choice in nanomedicine .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

7-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]heptyl 2-octyldecanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-40-49-43(47)35-28-21-17-22-29-36-45(38-39-46)37-30-23-18-25-32-41-50-44(48)42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

QNTJORIUGGAOBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.